OTS447 was developed through a collaborative effort between academic institutions and pharmaceutical companies, focusing on drug discovery and development. It falls under the category of small molecule inhibitors, which are designed to interfere with specific biological pathways by inhibiting protein functions. This classification is crucial for understanding its mechanism of action and potential applications in medical research.
The synthesis of OTS447 involves several key steps that utilize organic chemistry techniques. The following methods are typically employed:
These methods ensure a high yield of the compound while maintaining structural integrity.
OTS447 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with biological targets. The molecular formula can be represented as , where and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
The three-dimensional structure can be analyzed using computational modeling techniques, which provide insights into its binding affinity to target proteins. Structural data indicates that OTS447 features a unique arrangement of atoms that is critical for its biological activity.
OTS447 undergoes various chemical reactions that are essential for its functionality:
These reactions are pivotal in understanding how OTS447 behaves in biological systems.
The mechanism of action of OTS447 involves its ability to inhibit specific protein-protein interactions crucial for cellular signaling pathways. This inhibition can lead to:
Data from preclinical studies indicate that OTS447 effectively alters these pathways, leading to significant biological effects.
The physical properties of OTS447 include:
Chemical properties include:
These properties are crucial for formulating OTS447 into therapeutic agents.
OTS447 has promising applications in various fields:
Research continues to explore these applications, aiming to translate laboratory findings into clinical therapies.
FLT3 is a class III receptor tyrosine kinase expressed primarily on hematopoietic progenitor cells, where it normally regulates cell survival, proliferation, and differentiation through tightly controlled activation upon binding its cognate ligand (FLT3 ligand). In acute myeloid leukemia, two predominant classes of FLT3 mutations drive oncogenesis: internal tandem duplication (FLT3-ITD) mutations within the juxtamembrane domain (occurring in ~25% of AML cases) and tyrosine kinase domain (FLT3-TKD) point mutations (occurring in ~7% of AML cases). The FLT3-ITD mutation, characterized by duplications of variable-length nucleotide sequences, results in the expression of a receptor that dimerizes independently of ligand binding. This leads to constitutive autophosphorylation and activation of the kinase [7].
The oncogenic consequences of FLT3-ITD mutations are profound. Biochemically, mutated FLT3 activates multiple downstream proliferative and anti-apoptotic pathways, including signal transducer and activator of transcription 5 (STAT5), phosphatidylinositol 3-kinase (PI3K)/AKT, and rat sarcoma virus (RAS)/rapidly accelerated fibrosarcoma (RAF)/mitogen-activated protein kinase (MAPK) cascades. This aberrant signaling represses transcription factors essential for myeloid differentiation (e.g., PU.1 and CCAAT/enhancer binding protein alpha) while simultaneously promoting uncontrolled proliferation and survival of leukemic blasts. Clinically, the presence of FLT3-ITD mutations, particularly those with high allelic ratio, confers a significantly worse prognosis, including reduced remission rates, increased relapse risk, and diminished overall survival compared to FLT3 wild-type acute myeloid leukemia. This established FLT3-ITD as a high-priority therapeutic target and provided the fundamental rationale for developing tyrosine kinase inhibitors such as OTS447 [1] [6] [7].
Table 1: Key FLT3 Mutation Types in Acute Myeloid Leukemia
Mutation Type | Genomic Alteration | Frequency in AML | Functional Consequence | Prognostic Impact |
---|---|---|---|---|
FLT3-ITD | Internal tandem duplication in juxtamembrane domain (exons 14-15) | ~25% | Ligand-independent dimerization, constitutive activation | Reduced remission, increased relapse, worse overall survival |
FLT3-TKD | Point mutations in tyrosine kinase domain (commonly D835, I836) | ~7% | Altered kinase conformation, constitutive activation | Controversial/neutral or mildly adverse |
The discovery of OTS447 followed a structure-based drug design paradigm leveraging advanced computational and medicinal chemistry approaches. Initial identification utilized structure-based virtual screening, a computational methodology that docks large libraries of small molecules into high-resolution three-dimensional structures of the FLT3 kinase domain. This approach prioritized compounds predicted to form stable, high-affinity interactions with key regions of the ATP-binding pocket, including the hinge region, gatekeeper residue, and hydrophobic back pocket. Following virtual screening hits, iterative medicinal chemistry optimization was employed to enhance potency, selectivity, and drug-like properties. Key structural modifications likely focused on optimizing interactions with specific FLT3 residues critical for inhibitor binding while reducing affinity for off-target kinases to minimize potential toxicities [1] [2].
Although specific structural details of OTS447 remain proprietary, its design incorporates features addressing limitations of earlier-generation FLT3 inhibitors. These include optimized interactions with the FLT3 active site to achieve sub-nanomolar enzymatic inhibition and enhanced selectivity profiles to minimize off-target effects against kinases such as c-Kit, platelet-derived growth factor receptor, and FMS-related tyrosine kinase 3. Prebiological characterization confirmed OTS447 as a potent ATP-competitive inhibitor with high binding affinity for both FLT3-ITD and FLT3-TKD mutants. Molecular dynamics simulations demonstrated stable binding conformations with prolonged residence time within the FLT3 active site, predicting sustained target suppression in cellular contexts [1] [3].
In vitro biological evaluation established the exceptional potency of OTS447. Kinase inhibition assays revealed half-maximal inhibitory concentration values in the low nanomolar range against purified FLT3 kinase, significantly exceeding the potency of early-generation inhibitors like midostaurin. Cellular assays using FLT3-ITD-driven acute myeloid leukemia cell lines (e.g., MV4-11) demonstrated potent anti-proliferative effects, again with half-maximal inhibitory concentration values consistently below 2 nM. Mechanistically, treatment with OTS447 resulted in dose-dependent inhibition of FLT3 autophosphorylation and concomitant suppression of downstream effectors, including phosphorylated signal transducer and activator of transcription 5 and extracellular signal-regulated kinase. This specific pathway inhibition translated into cell cycle arrest and induction of apoptosis in FLT3-mutant cell lines, while cells lacking FLT3 mutations showed significantly reduced sensitivity, confirming the on-target mechanism of action [1] [3].
Fig 1: Conceptual Development Pathway of OTS447
1. **Target Validation:** Established FLT3-ITD as driver oncogene in AML (~30% of cases; poor prognosis)2. **Computational Screening:*** FLT3 kinase domain structure (PDB ID)* Virtual library screening (millions of compounds)* Docking/scoring for binding affinity and pose3. **Hit Identification & Validation:*** Biochemical kinase assays (IC50 determination)* Selectivity profiling (kinase panel screening)4. **Medicinal Chemistry Optimization:*** Structure-activity relationship (SAR) cycles* Focus: Potency (FLT3-ITD IC50), Selectivity, ADME properties5. **Lead Compound (OTS447):*** Sub-nM enzymatic potency* Low nM cellular activity (MV4-11 proliferation)* Favorable kinase selectivity profile
The landscape of FLT3 inhibitors spans multiple generations, each with evolving pharmacological profiles. OTS447 emerges within this context as a next-generation inhibitor distinguished by its exceptional potency and selectivity. A comparative analysis positions OTS447 against representative inhibitors at various stages of development and clinical use.
First-generation inhibitors, exemplified by midostaurin (approved in combination with chemotherapy for frontline FLT3-mutated acute myeloid leukemia), are characterized by broader multi-kinase inhibition profiles. While midostaurin demonstrates activity against FLT3-ITD (enzymatic half-maximal inhibitory concentration ~10-30 nM), it potently inhibits numerous other kinases including protein kinase C, c-Kit, platelet-derived growth factor receptor, and vascular endothelial growth factor receptor. This promiscuity contributes to both a wider toxicity profile and potentially reduced therapeutic index specifically for FLT3 inhibition. Second-generation inhibitors, such as quizartinib and gilteritinib (approved as monotherapy for relapsed/refractory FLT3-mutated acute myeloid leukemia), exhibit improved potency and selectivity for FLT3 over first-generation compounds. Gilteritinib, for instance, achieves enzymatic half-maximal inhibitory concentration values against FLT3 in the low nanomolar range (approximately 0.5-2 nM) and demonstrates greater specificity, although inhibition of AXL kinase may still contribute to both efficacy and toxicity [3] [6] [7].
Within this continuum, preclinical data positions OTS447 as a potentially best-in-class inhibitor based on enzymatic potency. Reported half-maximal inhibitory concentration values for OTS447 inhibition of FLT3-ITD (approximately 1.07 ± 0.04 nM) surpass midostaurin by approximately 27-fold and show significant improvement even over gilteritinib. Furthermore, OTS447 maintains potent activity against common FLT3 tyrosine kinase domain resistance mutations (e.g., aspartate 835 mutations), a known limitation of some type II inhibitors like quizartinib. Cellular potency further underscores this advantage; OTS447 inhibits proliferation of FLT3-ITD-dependent MV4-11 cells with a half-maximal inhibitory concentration of approximately 1.31 ± 0.06 nM, demonstrating robust translation of enzymatic inhibition into a cellular context. This cellular potency significantly exceeds that reported for midostaurin and compares favorably with gilteritinib [1] [3].
Beyond raw potency metrics, OTS447 demonstrates a selectivity profile indicative of a true FLT3-targeted agent rather than a multi-kinase inhibitor. Comprehensive kinase panel screening reveals minimal off-target activity at therapeutically relevant concentrations, potentially translating into an improved safety and tolerability profile in future clinical testing compared to less selective agents. Furthermore, molecular dynamics simulations support the formation of a stable, high-affinity complex between OTS447 and FLT3, characterized by extensive hydrophobic interactions and specific hydrogen bonds within the ATP-binding cleft, explaining its superior biochemical potency [1].
Table 2: Preclinical Comparison of Selected FLT3 Inhibitors
Inhibitor (Generation) | Reported FLT3-ITD Enzymatic IC50 (nM) | MV4-11 Cellular Proliferation IC50 (nM) | Key Off-Target Kinases | Status |
---|---|---|---|---|
Midostaurin (1st) | 10 - 30 | ~50 - 100 | PKC, c-Kit, PDGFR, VEGFR | Approved (Frontline combo) |
Gilteritinib (2nd) | 0.5 - 2 | ~5 - 20 | AXL, ALK, LTK | Approved (Relapsed/Refractory) |
Quizartinib (2nd) | ~1.5 - 4 | ~10 - 20 | c-Kit, PDGFR, RET | Approved (Relapsed/Refractory) |
FLIN-4 (Preclinical) | 1.07 ± 0.04 | 1.31 ± 0.06 | Highly Selective (Preclinical) | Preclinical |
OTS447 (Preclinical) | Comparable to FLIN-4 | Comparable to FLIN-4 | Highly Selective (Preclinical) | Preclinical |
The preclinical efficacy of OTS447 must also be considered within the context of evolving resistance mechanisms. FLT3-mutant acute myeloid leukemia cells can develop resistance to inhibitors through various mechanisms, including the acquisition of new FLT3 tyrosine kinase domain mutations, activation of bypass signaling pathways (e.g., via RAS/mitogen-activated protein kinase or parallel receptor tyrosine kinases), or microenvironment-mediated protection. Preliminary investigations into OTS447 suggest that its high potency may delay the emergence of resistance in vitro compared to less potent inhibitors. Furthermore, research on other potent FLT3 inhibitors indicates that overcoming resistance may require combinations, such as with inhibitors targeting downstream pathways (e.g., mitogen-activated protein kinase kinase inhibitors) or parallel survival signals (e.g., B-cell lymphoma 2 inhibitors). The high specificity and potency of OTS447 make it an excellent candidate backbone for such rational combination strategies targeting resistance mechanisms identified in FLT3-driven acute myeloid leukemia [7].
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2